molecular formula C23H17ClFN5O2S B11338309 4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

Cat. No.: B11338309
M. Wt: 481.9 g/mol
InChI Key: GBAJGAHAYGROOW-UHFFFAOYSA-N
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Description

4-CHLORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 4-CHLORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the phenyl and fluorophenyl groups: These groups are typically introduced through substitution reactions using appropriate halogenated precursors.

    Sulfonamide formation:

Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-CHLORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C23H17ClFN5O2S

Molecular Weight

481.9 g/mol

IUPAC Name

4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H17ClFN5O2S/c24-17-8-12-19(13-9-17)33(31,32)29-22-27-23-26-20(15-4-2-1-3-5-15)14-21(30(23)28-22)16-6-10-18(25)11-7-16/h1-14,21H,(H2,26,27,28,29)

InChI Key

GBAJGAHAYGROOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl)N2)C5=CC=C(C=C5)F

Origin of Product

United States

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